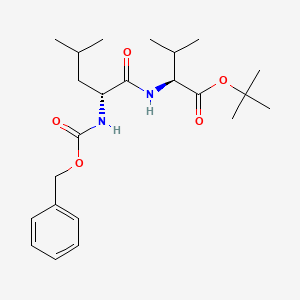
Arg-Flipper 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-Flipper 34 is a small molecule fluorophore that has been introduced as a flipper probe to image membrane tension in living systems. It is particularly useful for assessing the mechanics of early endocytosis . The compound has a molecular weight of 758.06 and a chemical formula of C32H35N7O3S6 .
Preparation Methods
The synthesis of Arg-Flipper 34 involves multiple steps, including the formation of the core fluorophore structure and the attachment of functional groups that enable its specific activity. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Arg-Flipper 34 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of this compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Arg-Flipper 34 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane tension and dynamics.
Biology: Employed in imaging techniques to visualize cellular processes such as endocytosis.
Industry: Utilized in the development of new materials and technologies for imaging and diagnostics .
Mechanism of Action
The mechanism of action of Arg-Flipper 34 involves its ability to insert into cellular membranes and respond to changes in membrane tension. The compound’s fluorescence properties change in response to mechanical forces, allowing researchers to visualize and quantify membrane dynamics. The molecular targets include membrane lipids and proteins involved in endocytosis and other cellular processes .
Comparison with Similar Compounds
Arg-Flipper 34 is unique among flipper probes due to its specific fluorescence properties and ability to image membrane tension. Similar compounds include:
Lys-Flipper 3: Another flipper probe used for imaging membrane tension but with different fluorescence characteristics.
Arg-Flipper 4: A related compound with a higher pKa value, used for tracking mitochondria and imaging vesicle formation
These compounds share similar mechanisms of action but differ in their specific applications and fluorescence properties, making this compound a valuable tool for specific research needs.
Properties
Molecular Formula |
C32H35N7O3S6 |
|---|---|
Molecular Weight |
758.1 g/mol |
IUPAC Name |
10-[10-[[1-[6-(diaminomethylamino)hexyl]triazol-4-yl]methoxymethyl]-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile |
InChI |
InChI=1S/C32H35N7O3S6/c1-15-21(14-42-13-19-12-39(38-37-19)10-8-6-5-7-9-36-32(34)35)44-26-22(15)45-24-17(3)23(46-27(24)26)25-18(4)31-29(47-25)28-30(48(31,40)41)16(2)20(11-33)43-28/h12,32,36H,5-10,13-14,34-35H2,1-4H3 |
InChI Key |
VKBYYORWPPCWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CCCCCCNC(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)





![ethyl 4-methyl-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazole-5-carboxylate](/img/structure/B12373220.png)



![[(3S,7R)-5-[(3S,7S)-7-acetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-5-yl]-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-7-yl] acetate](/img/structure/B12373242.png)
![4-[[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide](/img/structure/B12373246.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B12373251.png)

